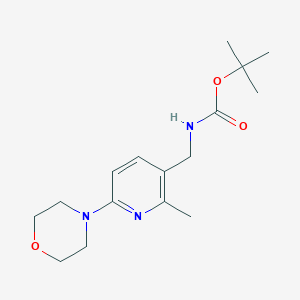

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C16H25N3O3 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

tert-butyl N-[(2-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C16H25N3O3/c1-12-13(11-17-15(20)22-16(2,3)4)5-6-14(18-12)19-7-9-21-10-8-19/h5-6H,7-11H2,1-4H3,(H,17,20) |

InChI Key |

SCYGZNVPBYFFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alternative Pd-Catalyzed Amination

Hydroxymethylation and Carbamate Formation

Hydroxymethylation via Friedel-Crafts Alkylation

The 3-hydroxymethyl group is installed using paraformaldehyde under Friedel-Crafts conditions. In a typical procedure:

-

Reactants : 2-Methyl-6-morpholinopyridine, paraformaldehyde, AlCl₃

-

Solvent : Dichloroethane

-

Temperature : 50°C

-

Yield : 75%.

Boc Protection of the Hydroxymethyl Group

The hydroxymethyl intermediate is converted to the carbamate using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

-

Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv)

-

Solvent : THF/H₂O (4:1)

-

Temperature : 0°C → room temperature

Critical Optimization :

Excess Boc₂O ensures complete conversion, while DMAP accelerates the reaction by activating the carbonyl group. Aqueous workup removes unreacted reagents, enhancing purity.

Industrial-Scale Synthesis and Process Optimization

Mixed Anhydride Method for Carbamate Formation

Adapted from lacosamide intermediate synthesis, this method employs N-Boc-D-serine to form a mixed anhydride, which subsequently reacts with a pyridinemethanol derivative:

Step 1: Mixed Anhydride Formation

-

Reactants : N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine

-

Solvent : Ethyl acetate

-

Temperature : 0–5°C

-

Time : 2 hours

Step 2: Condensation with Pyridinemethanol

Phase-Transfer Catalyzed Alkylation

For introducing methyl groups or enhancing solubility, phase-transfer catalysis (PTC) proves effective:

-

Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv)

-

Alkylating Agent : Methyl sulfate

-

Base : KOH (50% aqueous)

-

Solvent : Ethyl acetate

Table 1: Optimization of PTC Conditions

| TBAB (equiv) | Methyl Sulfate (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 0.025 | 1.5 | -10–0 | 92.4 |

| 0.1 | 1.2 | 5–10 | 95.0 |

| 0.2 | 1.0 | 15–20 | 97.0 |

Purification and Characterization

Crystallization Techniques

Crude product is purified via solvent-antisolvent crystallization:

Chemical Reactions Analysis

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Scientific Research Applications

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It may be used in the study of biochemical pathways and interactions due to its structural features.

Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Morpholino vs. Halogens: The morpholino group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance binding affinity in biological targets compared to halogens (e.g., Br, Cl) in analogs like 6-bromo-2-chloro derivatives .

- Electron-Donating Effects: The 5,6-dimethoxy analog shares electron-rich characteristics with the morpholino-containing target, but the latter’s nitrogen-rich morpholine ring may improve solubility in polar solvents.

- Fluorine Substitution: The 3-fluoro analog highlights the role of fluorine in tuning metabolic stability, a property less pronounced in the morpholino-containing target.

Reactivity Comparison :

- Halogenated analogs (e.g., 6-bromo-2-chloro) are more reactive in metal-catalyzed cross-couplings, whereas the morpholino group in the target compound may limit such reactivity but improve stability under acidic conditions .

Biological Activity

tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- CAS Number : 1355224-24-6

The biological activity of tert-butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the morpholine and pyridine rings enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) by preventing the breakdown of acetylcholine.

- Neuroprotective Effects : In vitro studies indicate that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptide aggregation, a hallmark of AD pathology .

- Anti-inflammatory Activity : It has also demonstrated the ability to modulate inflammatory responses in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α .

Biological Activity Data

Case Studies

- Neuroprotective Study :

- In Vivo Evaluation :

Synthesis

The synthesis of tert-butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. Key steps include:

- Formation of the morpholine ring.

- Alkylation with tert-butyl carbamate.

- Purification through recrystallization or chromatography.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- tert-butyl group: 1.4 ppm (9H, s) in ¹H; ~28 ppm (C) in ¹³C.

- Morpholino protons: 3.6–3.8 ppm (m, 8H, –N–CH₂–CH₂–O–).

- Pyridine protons: 6.8–7.5 ppm (aromatic region) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₆N₃O₃: 308.1972) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 211.1) .

What factors influence regioselectivity in nucleophilic substitution reactions involving the morpholino and pyridine substituents?

Advanced Research Question

Regioselectivity is governed by:

- Electronic effects : The electron-donating morpholino group at C6 activates the pyridine ring for electrophilic attack at C4, while the methyl group at C2 sterically hinders substitution at adjacent positions .

- Steric environment : Bulky tert-butyl carbamate at C3 directs reactions to less hindered sites (e.g., halogenation at C4 in bromo/chloro derivatives) .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution at electron-rich positions .

How can researchers investigate the interactions of this compound with biological targets like enzymes or receptors?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) between the carbamate and immobilized enzymes .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding pockets and hydrogen-bonding interactions with the morpholino group .

- Enzyme inhibition assays : Monitor IC₅₀ values in fluorogenic substrate assays (e.g., protease inhibition) .

How should researchers address contradictory data in synthetic yield or biological activity across studies?

Advanced Research Question

- Variable analysis : Compare reaction conditions (solvent polarity, temperature) and purity levels. For example, lower yields in polar aprotic solvents (DMF vs. THF) may indicate solvolysis .

- Biological replicates : Ensure consistent cell lines/assay protocols. Discrepancies in IC₅₀ values may arise from differences in protein expression levels .

- Meta-analysis : Use computational tools (e.g., PCA) to cluster data from literature and identify outlier conditions .

What strategies are effective in designing analogs of this compound to enhance biological activity or solubility?

Advanced Research Question

- Bioisosteric replacement : Substitute morpholino with piperazine (improved solubility) or thiomorpholine (enhanced membrane permeability) .

- Prodrug modification : Replace tert-butyl with enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .

- SAR studies : Systematically vary substituents (e.g., halogenation at C4) and measure logP/solubility via shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.